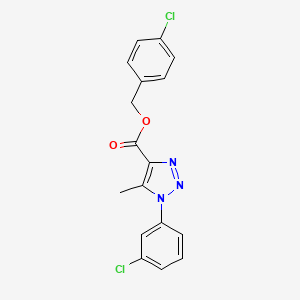

![molecular formula C17H16N4O3S3 B6552690 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-benzylacetamide CAS No. 1040657-57-5](/img/structure/B6552690.png)

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-benzylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-benzylacetamide” is a chemical compound with the molecular formula C18 H18 N4 O4 S3 and a molecular weight of 450.56 . It is a thiophene-based compound . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often include condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . Protodeboronation of pinacol boronic esters has also been reported .

Physical And Chemical Properties Analysis

The compound has a logP value of 2.431 and a logD value of 2.431 . It has 10 hydrogen bond acceptors and 3 hydrogen bond donors .

Mécanisme D'action

Compound A acts as an inhibitor of enzymes by binding to the enzyme's active site and blocking the enzyme's activity. This inhibition can be reversible or irreversible, depending on the enzyme and the concentration of compound A. Compound A is also known to interact with other molecules, such as proteins, lipids, and nucleic acids.

Biochemical and Physiological Effects

Compound A has been found to have a wide range of biochemical and physiological effects. These effects include the inhibition of enzymes involved in DNA replication, gene expression, and protein synthesis. In addition, compound A has been found to affect the activity of various enzymes involved in signal transduction pathways, as well as the structure and function of proteins. Compound A has also been found to affect the metabolism of lipids and nucleic acids.

Avantages Et Limitations Des Expériences En Laboratoire

The use of compound A in laboratory experiments has a number of advantages. Compound A is easy to synthesize, and it is relatively inexpensive. In addition, compound A is a small molecule, which makes it easy to handle and store. However, there are some limitations to using compound A in laboratory experiments. Compound A is not highly soluble in water, which can make it difficult to use in experiments involving aqueous solutions. In addition, compound A is not very stable, and it can degrade over time if not stored properly.

Orientations Futures

The potential applications of compound A are still being explored, and there are many possible future directions for research. One potential direction is to explore the use of compound A as a therapeutic agent. Compound A could be used to target specific enzymes involved in disease processes, such as cancer and Alzheimer's disease. Another potential direction is to explore the use of compound A as a tool for drug discovery. Compound A could be used to identify novel drug targets and to develop novel drugs. Finally, compound A could be used to study the structure and function of proteins, and to study the regulation of various enzymes.

Méthodes De Synthèse

Compound A can be synthesized from commercially available starting materials. The synthesis involves a multi-step process that involves the reaction of a thiophene-2-sulfonyl derivative with a benzylacetamide derivative. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The reaction product is then purified by column chromatography, resulting in a pure product.

Applications De Recherche Scientifique

Compound A has been used extensively in scientific research, primarily as an inhibitor of enzymes. It has been used to study the regulation of enzymes involved in DNA replication, gene expression, and protein synthesis. Compound A has also been used to study the regulation of enzymes involved in metabolism, and to study the function of various enzymes involved in signal transduction pathways. In addition, compound A has been used to study the structure and function of proteins, and to study the structure and function of various enzymes.

Propriétés

IUPAC Name |

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S3/c18-16-13(27(23,24)15-7-4-8-25-15)10-20-17(21-16)26-11-14(22)19-9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,19,22)(H2,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWWYAJXSUWLQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6552651.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6552656.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B6552657.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B6552660.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B6552663.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B6552665.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B6552668.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6552674.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6552680.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B6552684.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6552691.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6552695.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B6552707.png)